molecular formula C15H11BrFN B7978963 4-Bromo-1-(2-fluorobenzyl)-1H-indole

4-Bromo-1-(2-fluorobenzyl)-1H-indole

Cat. No. B7978963
M. Wt: 304.16 g/mol
InChI Key: BZPXTLQHLCQPGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(2-fluorobenzyl)-1H-indole is a useful research compound. Its molecular formula is C15H11BrFN and its molecular weight is 304.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(2-fluorobenzyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(2-fluorobenzyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis Applications:

    • A study by Kraus and Guo (2008) described a one-pot synthesis of 2-substituted indoles, highlighting the importance of such compounds in organic synthesis (Kraus & Guo, 2008).
    • Schlosser et al. (2006) discussed the preparation of indolecarboxylic acids with fluorine substituents, emphasizing the role of indoles in the synthesis of various compounds (Schlosser, Ginanneschi, & Leroux, 2006).
    • Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, indicating the versatility of indoles in complex molecule synthesis (Cacchi & Fabrizi, 2005).
  • Pharmacological and Medicinal Applications:

    • The study by Le Borgne et al. (2003) explored the inhibition of retinoic acid metabolism by indole derivatives, demonstrating their potential in medicinal chemistry (Le Borgne et al., 2003).
    • Ivashchenko et al. (2019) developed a novel hepatitis B inhibitor based on an indole derivative, showcasing the therapeutic potential of such compounds (Ivashchenko et al., 2019).
    • Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent, highlighting its inhibitory effects on glutathione S-transferase isozymes (Yılmaz et al., 2020).
  • Other Applications:

    • Qian et al. (2015) discussed the identification of cannabimimetic indazole and indole derivatives in illegal psychoactive substances, underlining the importance of indoles in forensic toxicology (Qian, Hua, Liu, & Jia, 2015).
    • Pereira et al. (2010) synthesized fluorescent indole derivatives for potential use as fluorescent probes in various applications (Pereira, Castanheira, Ferreira, & Queiroz, 2010).

properties

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN/c16-13-5-3-7-15-12(13)8-9-18(15)10-11-4-1-2-6-14(11)17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPXTLQHLCQPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=CC=C3Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(2-fluorobenzyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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